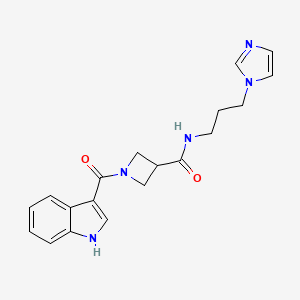

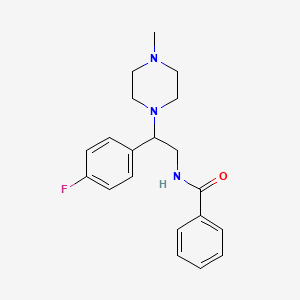

N-(3-(1H-imidazol-1-yl)propyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, commonly known as IPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. IPAC is a synthetic molecule that belongs to the class of azetidine-3-carboxamide derivatives and has been shown to possess unique biochemical and physiological properties.

Scientific Research Applications

Structural Modification Strategies

Researchers have explored structural modifications to enhance the pharmacological properties of compounds containing imidazole and indole moieties. For instance, modifications to the imidazo[1,2-a]pyrimidine moiety were studied to reduce rapid metabolism mediated by aldehyde oxidase, which is crucial for improving the stability and efficacy of therapeutic agents (Linton et al., 2011).

Anti-inflammatory Applications

Indole derivatives have been synthesized and evaluated for their anti-inflammatory properties. Compounds with specific structural features exhibited significant anti-inflammatory activity with lower ulcerogenic liability compared to standard drugs like indomethacin (Verma et al., 1994).

Coordination Chemistry and Catalysis

Imidazole-based ligands have been employed in coordination chemistry to support transition metal complexes, which are useful in various catalytic applications. The basic and nucleophilic properties of imidazolin-2-imines, a subclass of guanidines, have been particularly highlighted for their role in forming strong metal-nitrogen bonds in both transition metal and lanthanide complexes (Wu & Tamm, 2014).

Synthetic Chemistry Innovations

Pd-catalyzed cyclization of indole-2-carboxylic acid allenamides has been explored to synthesize 3-vinyl-substituted imidazo[1,5-a]indole derivatives, demonstrating the versatility of imidazole and indole moieties in constructing complex molecular scaffolds (Beccalli et al., 2010).

Drug Discovery and Biological Evaluation

Indolyl azetidinones have been synthesized and assessed for their anti-inflammatory activity, showcasing the therapeutic potential of molecules containing both imidazole and indole rings. Some of these compounds showed promising activity, indicating their potential for development into non-steroidal anti-inflammatory drugs (Kalsi et al., 1990).

properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c25-18(21-6-3-8-23-9-7-20-13-23)14-11-24(12-14)19(26)16-10-22-17-5-2-1-4-15(16)17/h1-2,4-5,7,9-10,13-14,22H,3,6,8,11-12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKIKCZWWDOWEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCCCN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2455989.png)

![2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2455994.png)

![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2455998.png)

![N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide](/img/structure/B2456007.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2456008.png)